4,6-Dichloropyrimidine-5-carboxamide
Overview
Description
4,6-Dichloropyrimidine-5-carboxamide is a chemical compound with the CAS Number: 911461-47-7 . It has a molecular weight of 192 and its IUPAC name is 4,6-dichloro-5-pyrimidinecarboxamide . It is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, 2-amino-4,6-dichloropyrimidine derivatives have been used in the synthesis of N-terminal surrogate in amino acid and peptide analogues . The synthesis process involves aromatic nucleophilic substitution reaction products .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C5H3Cl2N3O . The InChI Code for this compound is 1S/C5H3Cl2N3O/c6-3-2 (5 (8)11)4 (7)10-1-9-3/h1H, (H2,8,11) .Physical and Chemical Properties Analysis
This compound is a solid compound . The storage temperature is normal and it should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Antimicrobial Activity
4,6-Dichloropyrimidine-5-carboxamide serves as a precursor in the synthesis of various heterocyclic compounds with potential antimicrobial properties. For example, compounds derived from this chemical structure have been synthesized and demonstrated to exhibit significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. These compounds are more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, with some derivatives showing higher activity than streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anticancer and Anti-Inflammatory Agents
Another application of this compound derivatives is in the development of anticancer and anti-inflammatory agents. Novel derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Some compounds have shown high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, with promising results compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Oxidant Activities
The derivatives of this compound have also been explored for their antioxidant properties. A series of these derivatives were synthesized and subjected to in-vitro antioxidant activities. Some showed excellent antioxidant activities, comparable to standard drugs like ascorbic acid, highlighting their potential in oxidative stress-related therapeutic applications (Rambabu, Kiran, Sarveswari, & Vijayakumar, 2021).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4,6-Dichloropyrimidine-5-carboxamide . For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the ionization state of the compound, potentially affecting its interaction with its targets.
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAHLZVZKDGUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344914 | |
Record name | 4,6-dichloropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911461-47-7 | |
Record name | 4,6-Dichloro-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911461-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-dichloropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.